Oplodiol
Overview
Description
Synthesis Analysis
The synthesis of oplodiol has been achieved through various stereoselective methodologies, emphasizing the complexity of its molecular architecture. Key strategies involve Sharpless asymmetric epoxidation, d-proline catalyzed aminoxylation, and Cadiot–Chodkiewicz cross-coupling reaction. These approaches highlight the innovative techniques developed to construct the diyne linkage and the stereochemistry of oplodiol efficiently (Reddy et al., 2014). Furthermore, the first stereoselective synthesis of oplodiol underscores the pivotal role of Ohira–Bestmann alkynation and asymmetric Noyori reduction in forging its complex molecular scaffold (Bejjanki et al., 2013).
Molecular Structure Analysis
The molecular structure of oplodiol has been elucidated through comprehensive spectroscopic methods, including UV, MS, and NMR techniques. These analyses have determined its structure to be a 9,10-epoxyheptadeca-4,6-diyne-3,8-diol, with detailed insights into its absolute configurations obtained using modified Mosher's method and acetonide formation (Yang et al., 2010).
Scientific Research Applications
- Summary of the Application : Oplodiol has been studied for its potential inhibitory effects on Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme that plays a crucial role in the life cycle of the malaria-causing parasite, Plasmodium falciparum .
- Methods of Application or Experimental Procedures : The study employed molecular docking and molecular dynamics simulations to explore the inhibitory activity of Oplodiol against wild-type and mutant strains of PfDHFR . The binding energies of the ligands were calculated, and the interactions of the compounds with specific amino acids in the enzyme were observed .
- Results or Outcomes : The study found that Oplodiol preferentially binds at the active site of the DHFR domain with a binding energy of approximately -93.701 kJ/mol . The binding of Oplodiol was observed to be stable against all tested strains of PfDHFR . These results suggest that Oplodiol could be considered for development as a potential antifolate agent .
properties
IUPAC Name |
(1R,4S,4aR,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,8-hexahydronaphthalene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZSXJHFVBBAOY-TUVASFSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC[C@]2([C@@H](CC[C@]([C@@H]2C1)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911693 | |
Record name | 1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10911693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oplodiol | |
CAS RN |
13902-62-0, 11046-45-0 | |
Record name | Oplodiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13902-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oplodiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013902620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10911693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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